Product packaging for 8-Bromo-7-fluoroquinoline(Cat. No.:CAS No. 1420790-22-2)

8-Bromo-7-fluoroquinoline

Número de catálogo: B2668365
Número CAS: 1420790-22-2
Peso molecular: 226.048
Clave InChI: MEZVXGUTJUGURY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

8-Bromo-7-fluoroquinoline (CAS 1420790-22-2) is a high-purity chemical compound supplied for scientific research and development. With the molecular formula C9H5BrFN and a molecular weight of 226.05 g/mol , this compound belongs to the quinoline family, which is a core structure in many pharmacologically active molecules. Quinolones and fluoroquinolones are extensively studied for their antibacterial properties, primarily through the inhibition of bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are critical for DNA replication and repair, and their inhibition prevents supercoiling of nucleic acids, leading to bacterial cell death . The specific bromo and fluoro substitutions on the quinoline core make this compound a valuable intermediate for medicinal chemistry and drug discovery. Researchers utilize this compound to synthesize and explore novel derivatives, such as new fluoroquinolones with potential activity against drug-resistant pathogens . It serves as a crucial building block in the design of molecules for in silico, in vitro, and in vivo studies aimed at addressing the global priority of antibiotic resistance . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes. Please refer to the safety data sheet for proper handling and storage information. It is recommended to store the product sealed in a dry environment at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrFN B2668365 8-Bromo-7-fluoroquinoline CAS No. 1420790-22-2

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

8-bromo-7-fluoroquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFN/c10-8-7(11)4-3-6-2-1-5-12-9(6)8/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZVXGUTJUGURY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C(C=C2)F)Br)N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Advanced Organic Transformations of 8 Bromo 7 Fluoroquinoline

Catalytic Cross-Coupling Reactions for C-C Bond Formation

The bromine atom at the C-8 position of 8-bromo-7-fluoroquinoline serves as a versatile handle for the formation of new carbon-carbon bonds through various palladium-catalyzed cross-coupling reactions. These transformations are fundamental in synthetic organic chemistry for constructing complex molecular architectures from simpler precursors. The reactivity of aryl halides in such reactions typically follows the trend I > Br > Cl > F, making the C-8 bromine atom the primary site for these transformations, while the C-7 fluorine atom remains largely unreactive under standard conditions. mdpi.com

Palladium-catalyzed reactions are among the most powerful tools for C-C bond formation, and this compound is an excellent substrate for these transformations at its C-8 position.

Suzuki Reaction : The Suzuki-Miyaura coupling involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is widely used to form biaryl compounds. For this compound, a Suzuki reaction would couple an aryl or vinyl boronic acid at the C-8 position, replacing the bromine atom. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.org

Heck Reaction : The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, typically with high trans selectivity. organic-chemistry.org This reaction involves the oxidative addition of palladium to the C-8 bromine bond, followed by insertion of the alkene and β-hydride elimination. organic-chemistry.orgrug.nl This would allow for the introduction of various alkenyl groups at the C-8 position of the quinoline (B57606) ring.

Sonogashira Reaction : The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds by reacting an aryl halide with a terminal alkyne. wikipedia.orgorganic-chemistry.org The reaction is co-catalyzed by palladium and copper(I) salts in the presence of a base. wikipedia.orglibretexts.org This transformation enables the introduction of alkynyl moieties at the C-8 position, which are valuable functional groups for further synthetic manipulations.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions at C-8 of this compound

Reaction Coupling Partner Bond Formed Typical Catalyst/Reagents
Suzuki R-B(OH)₂ C-C (Aryl/Vinyl) Pd(PPh₃)₄, Base (e.g., Na₂CO₃)
Heck Alkene (H₂C=CHR) C-C (Alkenyl) Pd(OAc)₂, Base (e.g., Et₃N)
Sonogashira Alkyne (HC≡CR) C-C (Alkynyl) Pd(PPh₃)₂Cl₂, CuI, Base (e.g., Et₃N)

The differential reactivity of the C-8 bromine and C-7 fluorine atoms allows for the selective introduction of diverse organic functional groups.

The C-8 position is readily functionalized using the palladium-catalyzed cross-coupling reactions described above, allowing for the attachment of a wide array of aryl, vinyl, and alkynyl groups. This is crucial for expanding the molecular complexity and tuning the electronic and steric properties of the resulting quinoline derivatives. nih.gov

In contrast, the C-7 position, bearing a fluorine atom, is generally inert to these cross-coupling conditions. However, the C-7 position is a well-established site for modification in many fluoroquinolone compounds, often through nucleophilic aromatic substitution (SNAr) reactions. nih.gov The introduction of substituents, particularly those containing nitrogen like piperazine (B1678402) rings, at the C-7 position has been shown to be critical for the biological activity of this class of compounds. nih.gov Therefore, a combination of C-8 cross-coupling and C-7 nucleophilic substitution provides a powerful strategy for creating a diverse library of disubstituted quinolines.

Nucleophilic Substitution Reactions of Halogen Atoms

The presence of two different halogens on the quinoline ring invites investigation into their relative abilities to act as leaving groups in nucleophilic substitution reactions. This differential reactivity is a key feature for the selective synthesis of functionalized quinolines.

In the context of nucleophilic aromatic substitution (SNAr), the leaving group ability of halogens is influenced by factors such as carbon-halogen bond strength and the stability of the resulting halide anion. Generally, for SNAr reactions, the leaving group aptitude increases down the group: I > Br > Cl > F. The C-F bond is the strongest, and the fluoride (B91410) ion is a poorer leaving group compared to the bromide ion. chemguide.ukstudypug.com

This principle is observed in related halo-fluoroquinoline systems. For instance, in 3-bromo-8-fluoroquinoline, the bromine atom is readily displaced by various nucleophiles, while the fluorine atom is much less reactive and requires more forcing conditions for substitution. This differential reactivity allows for selective functionalization at the C-8 position of this compound via nucleophilic substitution, leaving the C-7 fluorine intact under mild conditions. The electron-withdrawing nature of the quinoline nitrogen atom facilitates nucleophilic attack on the carbocyclic ring, particularly at positions ortho and para to it, although the specific regioselectivity will also depend on the reaction conditions and the nature of the nucleophile.

The C-8 bromine atom is a prime site for forming carbon-heteroatom bonds through nucleophilic substitution. A variety of nucleophiles can be employed to displace the bromide, leading to the introduction of important functional groups.

C-N Bond Formation : Amines (primary, secondary, and heterocyclic) can act as nucleophiles to displace the C-8 bromide, leading to the synthesis of 8-aminoquinoline (B160924) derivatives. These reactions, often catalyzed by copper or palladium (Buchwald-Hartwig amination), are fundamental in medicinal chemistry. beilstein-journals.org

C-O Bond Formation : Alkoxides and phenoxides can displace the bromide to form ethers and aryl ethers, respectively. These reactions, such as the Ullmann condensation, typically require a copper catalyst and high temperatures.

C-S Bond Formation : Thiols and thiophenols can react with this compound to yield thioethers, providing another avenue for diversification.

Table 2: Potential Nucleophilic Substitution Reactions at C-8

Nucleophile Reagent Example Product Type Bond Formed
Amine R₂NH 8-Aminoquinoline C-N
Alkoxide RONa 8-Alkoxyquinoline C-O
Thiolate RSNa 8-Alkylthioquinoline C-S

Oxidative and Reductive Transformations of the Quinoline Core

The quinoline core, a bicyclic aromatic heterocycle, can undergo both oxidative and reductive transformations, although it is generally quite stable. The substituents on the ring can influence the susceptibility of the core to these reactions.

Studies on the broader class of fluoroquinolones have shown that the quinoline nucleus can be subject to oxidative degradation under certain conditions, such as exposure to strong oxidizing agents or UV light, which can lead to the formation of hydroxylated byproducts. uok.ac.innih.gov The presence of an electron-donating group, such as a methoxy (B1213986) group, at the C-8 position has been found to reduce the photogeneration of oxidative DNA damage compared to an 8-chloro substituent, suggesting that the electronic nature of the C-8 substituent plays a role in the oxidative stability of the molecule. nih.gov

Reductive transformations can also occur. A common reaction for aryl halides is reductive dehalogenation, where the halogen atom is replaced by a hydrogen atom. This can be achieved using various reducing agents, often with a palladium catalyst and a hydrogen source. In a study on a related compound, 8-bromo-7-hydroxyquinoline, photolysis led to a competing dehalogenation reaction, indicating that the C-Br bond can be cleaved under reductive conditions. nih.gov Controlled reduction of the quinoline ring system itself, to form dihydro- or tetrahydroquinolines, typically requires more powerful reducing conditions, such as catalytic hydrogenation at high pressure or the use of dissolving metal reductions.

Cyclization and Annulation Reactions Employing this compound as a Precursor

The strategic positioning of the bromine and fluorine atoms on the quinoline core of this compound, coupled with the inherent reactivity of the quinoline ring system, presents a versatile platform for the construction of novel fused heterocyclic systems through cyclization and annulation reactions. Although specific examples detailing the use of this compound in such transformations are not extensively documented in publicly available literature, the known reactivity of analogous bromo- and fluoro-substituted heterocycles allows for the extrapolation of potential synthetic pathways.

Transition-metal-catalyzed reactions, particularly those employing palladium, are powerful tools for forging new carbon-carbon and carbon-heteroatom bonds, which are fundamental to cyclization and annulation processes. The bromine atom at the C-8 position of this compound is amenable to a variety of palladium-catalyzed cross-coupling reactions, which can be strategically designed to facilitate subsequent ring-closing events.

One of the most prominent methods for the construction of fused ring systems from aryl halides is the intramolecular Heck reaction. This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with a tethered alkene. In the context of this compound, derivatization at the C-7 position (potentially via nucleophilic aromatic substitution of the fluorine atom or through functionalization of a precursor) with a substituent containing a terminal alkene would generate a suitable precursor for an intramolecular Heck reaction. The subsequent palladium-catalyzed cyclization would be expected to yield a novel tricyclic or tetracyclic fused quinoline system. The regiochemical outcome of the cyclization would be influenced by factors such as the length and nature of the tether and the reaction conditions employed.

Similarly, annulation strategies involving the reaction of this compound with difunctional reagents in the presence of a transition metal catalyst could provide access to a range of polycyclic aromatic compounds. For instance, a palladium-catalyzed annulation with an alkyne could potentially lead to the formation of a new six-membered ring fused to the quinoline core.

Structure Activity Relationship Sar and Rational Molecular Design Derived from 8 Bromo 7 Fluoroquinoline

Influence of Halogen Position on Biological Activity Profiles

The position of halogen atoms on the quinoline (B57606) ring is a key determinant of the biological activity profile of the resulting compounds. While the broader class of fluoroquinolones has been extensively studied, the specific arrangement of an 8-bromo and 7-fluoro substitution pattern presents a unique electronic and steric environment that modulates activity.

In the context of antibacterial agents, the presence of a fluorine atom at the C-6 position and a piperazine (B1678402) group at the C-7 position is a well-established feature of potent fluoroquinolones like norfloxacin. rjptonline.org However, modifications at the C-8 position have been shown to significantly enhance activity, particularly against anaerobic bacteria and resistant strains. researchgate.netnih.govnih.gov A halogen, such as fluorine or chlorine, at the C-8 position can improve oral absorption and potency. researchgate.netnih.gov Specifically, a methoxy (B1213986) group at C-8 has been linked to increased activity against anaerobes. nih.gov

While direct studies on 8-bromo-7-fluoroquinoline are limited in the provided results, the principles governing halogen substitutions on the quinoline core suggest that the combination of a bulky bromine at C-8 and an electronegative fluorine at C-7 would create a distinct electronic distribution. This could influence the molecule's interaction with biological targets. For instance, in a series of 5,7-dihalido-8-hydroxyquinoline ruthenium complexes, the variation of the halogen substitution pattern had a minor impact on their cytotoxic activity, which was primarily driven by the 8-hydroxyquinoline ligand itself. acs.org However, this does not preclude the significant role of halogen positioning in other therapeutic contexts.

The following table summarizes the influence of halogen and other substituents at various positions on the quinoline ring, drawing from the broader knowledge of quinoline derivatives to infer the potential impact of the 8-bromo-7-fluoro pattern.

PositionSubstituentInfluence on Biological Activity
C-6FluorineGenerally increases antibacterial potency. rjptonline.org
C-7Piperazine/PyrrolidineIncreases serum half-life and potency against Gram-positive bacteria. researchgate.netnih.gov
C-8Halogen (F, Cl)Improves oral absorption and activity against anaerobes. researchgate.netnih.gov
C-8MethoxyIncreases activity against anaerobes. nih.gov

Impact of Substitutions at C-7 and C-8 on Pharmacological Interactions and Target Selectivity

Substitutions at the C-7 and C-8 positions of the quinoline scaffold are pivotal in defining the pharmacological interactions and target selectivity of the molecule. These positions are often solvent-exposed in enzyme binding pockets, allowing for modifications that can fine-tune interactions with specific residues and enhance potency or alter the spectrum of activity.

For antibacterial fluoroquinolones, the C-7 substituent has a profound impact on potency, spectrum, solubility, and pharmacokinetics. rjptonline.org The introduction of bulky substituents at this position can enhance activity against Gram-positive bacteria. researchgate.netnih.gov For instance, alkylated pyrrolidine or piperazine rings at C-7 increase serum half-life and potency. researchgate.netnih.gov

The C-8 position also plays a critical role. As mentioned, a halogen at C-8 enhances antibacterial effectiveness. researchgate.netnih.gov In the context of anticancer agents, substitutions on the quinoline ring, including at positions 7 and 8, are crucial for their antiproliferative activity. Studies on 8-hydroxyquinoline derivatives have shown that bromination at positions 5 and 7 can lead to potent anticancer effects. researchgate.net While this is not the 8-bromo-7-fluoro pattern, it highlights the importance of halogenation in this region of the scaffold for cytotoxic activity.

The following table outlines the impact of substitutions at C-7 and C-8 on pharmacological properties, based on studies of various quinoline derivatives.

PositionSubstituent TypeImpact on Pharmacological InteractionsTarget Selectivity Implication
C-7Alkylated Piperazine/PyrrolidineIncreases serum half-life and potency. researchgate.netnih.govEnhanced activity against Gram-positive bacteria. researchgate.netnih.gov
C-7Various HeterocyclesModulates potency, spectrum, and solubility. rjptonline.orgCan be tailored for specific bacterial targets.
C-8Halogen (F, Cl)Improves oral absorption. researchgate.netnih.govBroadens spectrum to include anaerobic bacteria. researchgate.netnih.gov
C-8MethoxyEnhances activity. nih.govIncreased potency against anaerobic bacteria. nih.gov
C-7 & C-8VariousInfluences genetic toxicity. researchgate.netnih.govImportant for safety profile and therapeutic index.

Computational Approaches in SAR Elucidation: Molecular Docking and Quantitative Structure-Activity Relationship (QSAR) Studies

Computational methods such as molecular docking and Quantitative Structure-Activity Relationship (QSAR) are invaluable tools for elucidating the SAR of quinoline derivatives and guiding the design of new analogs.

Molecular Docking studies provide insights into the binding modes of ligands within the active site of a target protein. For quinolone antibacterials, docking studies have been used to understand the interactions with DNA gyrase, a key bacterial enzyme. jppres.com These studies help to rationalize the observed activities of different analogs and predict the potential of new designs. For example, docking can reveal crucial hydrogen bonding and hydrophobic interactions between the quinolone and amino acid residues in the binding pocket. jppres.comsemanticscholar.org

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. 2D-QSAR and 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) are employed to identify key structural features that correlate with activity. nih.govmdpi.com

A 3D-QSAR study on ring-substituted quinolines with anti-tuberculosis activity utilized CoMFA to identify novel features that could be incorporated into the quinoline framework to improve activity. nih.gov Such studies generate contour maps that indicate regions where steric bulk, positive or negative electrostatic potential, or hydrophobic character is favorable or unfavorable for activity. These models have demonstrated good predictive ability for the activity of new compounds. mdpi.comnih.gov

The following table summarizes the application of computational approaches in the study of quinoline derivatives.

Computational MethodApplicationKey Findings/Insights
Molecular DockingPredicting binding modes and affinities of quinoline analogs with target proteins (e.g., DNA gyrase). jppres.comsemanticscholar.orgIdentifies key amino acid interactions and rationalizes structure-activity relationships. jppres.com
2D-QSARCorrelating 2D structural descriptors with biological activity. nih.govExplains the necessity of specific spatial orientations, electronegative groups, and lipophilicity for activity. nih.gov
3D-QSAR (e.g., CoMFA)Developing predictive models based on 3D molecular fields (steric, electrostatic). nih.govmdpi.comGenerates contour maps to guide the design of more potent analogs by indicating favorable and unfavorable structural modifications. nih.govmdpi.com

Design Principles for Modulating Bioactivity through Structural Modification of the this compound Scaffold

Based on the established SAR of quinoline derivatives, several design principles can be applied to modulate the bioactivity of the this compound scaffold. The goal is to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

One key principle is the strategic modification of the C-7 substituent. The introduction of various cyclic amines at this position is a well-established strategy to enhance antibacterial activity and modulate the spectrum. researchgate.netnih.gov The nature and stereochemistry of this substituent can be optimized to achieve desired interactions with the target enzyme.

Another important design consideration is the potential for molecular hybridization. This involves combining the this compound scaffold with other pharmacophores to create hybrid molecules with enhanced or dual activities. researchgate.netnih.gov This approach has been successfully used to develop novel anticancer and antimicrobial agents. nih.govnih.gov

Furthermore, computational tools should be integral to the design process. QSAR models can be used to predict the activity of virtual compounds before synthesis, saving time and resources. researchgate.net Molecular docking can help in the rational design of substituents that are expected to have favorable interactions with the target protein.

The following table outlines key design principles for the modification of the this compound scaffold.

Design PrincipleStrategyExpected Outcome
C-7 Side Chain OptimizationIntroduce diverse and sterically defined cyclic amines.Enhanced potency, modulated spectrum of activity, and improved pharmacokinetic properties. researchgate.netnih.gov
Molecular HybridizationCovalently link the scaffold to other known bioactive moieties.Novel compounds with potentially synergistic or dual modes of action, and improved therapeutic profiles. researchgate.netnih.gov
Isosteric ReplacementsSubstitute the bromine or fluorine with other groups of similar size and electronic properties.Fine-tuning of activity and physicochemical properties.
Computationally-Guided DesignUtilize QSAR and molecular docking to prioritize synthetic targets.Increased efficiency in the discovery of potent and selective analogs. semanticscholar.orgresearchgate.net

Academic Research Applications in Medicinal Chemistry and Chemical Biology

Investigation of 8-Bromo-7-fluoroquinoline and its Derivatives in Anticancer Research

The potential of quinoline (B57606) derivatives, particularly fluoroquinolones, as anticancer agents has been a subject of extensive research. ekb.eg Investigators have explored their ability to target mammalian topoisomerases, enzymes that are structurally related to the bacterial targets of fluoroquinolone antibiotics. ekb.eg

Research has shown that fluoroquinolone derivatives can exert anticancer effects through various mechanisms, including the induction of cell cycle arrest and programmed cell death (apoptosis). nih.govnih.gov Studies on different cancer cell lines have demonstrated that these compounds can halt the cell cycle, primarily in the S and G2/M phases, which is a common outcome of topoisomerase II inhibition. nih.gov

The induction of apoptosis is a key mechanism for the anticancer activity of these compounds. ekb.eg This process is often initiated through the activation of caspase enzymes, such as caspase-3, and the regulation of apoptosis-related genes like B-cell lymphoma-2 (BCL-2) and BCL-2-associated-x (Bax). nih.gov For instance, certain ciprofloxacin (B1669076) derivatives have been observed to decrease the expression of the anti-apoptotic BCL-2 gene and increase the expression of active caspase-3 in ovarian (OVCAR-3) and lung (A-549) cancer cells, indicating the activation of the apoptotic pathway. nih.gov

Table 1: Anticancer Mechanisms of Fluoroquinolone Derivatives

Mechanism Description Key Molecular Targets
Cell Cycle Arrest Halting of the cell division cycle, preventing cancer cells from progressing through mitosis. Primarily at S and G2/M phases.
Apoptosis Induction Triggering programmed cell death in cancer cells. Caspase-3, Caspase-7, BCL-2, Bax.
Inhibition of Proliferation Suppressing the growth and multiplication of tumor cells. DNA synthesis pathways, MAPK pathway.

A primary mechanism by which fluoroquinolone derivatives are thought to exert their anticancer effects is through the inhibition of eukaryotic topoisomerase II. ekb.egnih.gov These enzymes are crucial for managing DNA topology during replication and transcription, and their inhibition can lead to DNA damage and cell death in rapidly dividing cancer cells. researchgate.net

Exploration in Antimicrobial Research (Distinct from Traditional Fluoroquinolone Antibiotics)

While fluoroquinolones are well-established antibacterial agents, research continues to explore novel derivatives and their mechanisms of action, particularly in the context of rising antimicrobial resistance. nih.gov

The antibacterial action of quinolones stems from their ability to inhibit bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govcdc.gov These enzymes are essential for bacterial survival, controlling DNA topology during replication and transcription. nih.gov DNA gyrase, composed of GyrA and GyrB subunits, introduces negative supercoils into DNA, while topoisomerase IV, with its ParC and ParE subunits, is primarily involved in decatenating replicated chromosomes. nih.govbrieflands.com

Quinolones function by binding to the enzyme-DNA complex, which traps the enzyme in its intermediate state and prevents the re-ligation of the cleaved DNA strand. nih.govnih.gov This stabilization of the covalent enzyme-DNA complex acts as a roadblock for replication forks, leading to double-strand DNA breaks and ultimately, bacterial cell death. nih.gov In many gram-negative bacteria, DNA gyrase is the primary target, whereas topoisomerase IV is often the main target in gram-positive bacteria. cdc.gov

Table 2: Bacterial Type II Topoisomerase Targets of Quinolones

Enzyme Subunits Primary Function Predominant Target In
DNA Gyrase GyrA, GyrB Introduces negative DNA supercoils. Gram-negative bacteria.
Topoisomerase IV ParC, ParE Decatenation of daughter chromosomes. Gram-positive bacteria.

The widespread use of fluoroquinolones has led to a significant increase in bacterial resistance. nih.gov The two principal mechanisms of resistance are target-site mutations and altered drug accumulation. cdc.govresearchgate.net

Target-Site Mutations: Point mutations in the genes encoding the subunits of DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of high-level resistance. nih.gov These mutations alter the drug-binding site on the enzymes, reducing the affinity of quinolones. High-level resistance often results from the sequential accumulation of mutations in both target enzymes. nih.gov

Altered Drug Accumulation: Bacteria can also develop resistance by reducing the intracellular concentration of the drug. This is achieved either by decreasing drug uptake, often through the loss of outer membrane porin proteins in gram-negative bacteria, or by actively pumping the drug out of the cell via efflux pumps. nih.govnih.gov The AcrAB-TolC efflux system is a major contributor to this mechanism in E. coli. nih.gov

Research efforts to combat resistance include the design of novel inhibitors that bind to alternative regions within the topoisomerases, thereby avoiding the effects of common mutations. nih.gov

Research into Antiviral Activities of Halogenated Quinoline Derivatives

Beyond their antibacterial and anticancer potential, quinoline derivatives have been investigated for their antiviral properties. nih.gov The versatile quinoline scaffold has shown activity against a wide array of viruses, including Dengue virus, Zika virus, coronaviruses, and human immunodeficiency virus (HIV). nih.govnih.gov

Halogenated quinolines, such as chloroquine, have demonstrated the ability to inhibit the replication of various flaviviruses. nih.gov The mechanism of antiviral action can vary; for some viruses, quinoline derivatives are thought to interfere with the early stages of infection. nih.govbohrium.com The aromatic nature of the quinoline ring allows for interactions with viral proteins and nucleic acids, which can inhibit viral replication. doi.org The ability to modify various positions on the quinoline ring enables chemists to fine-tune the compound's binding affinity and pharmacokinetic properties, making it a promising scaffold for the development of new antiviral agents. doi.org

Table 3: Viruses Targeted by Quinoline Derivatives in Research

Virus Family Example Viruses
Flaviviridae Dengue virus, Zika virus, West Nile virus, Hepatitis C virus.
Coronaviridae Coronaviruses (e.g., SARS-CoV).
Retroviridae Human immunodeficiency virus (HIV).
Orthomyxoviridae Influenza virus.
Paramyxoviridae Respiratory syncytial virus.

Table of Mentioned Compounds

Compound Name
This compound
Bax
B-cell lymphoma-2 (BCL-2)
Chloroquine
Ciprofloxacin
Etoposide
Levofloxacin
Moxifloxacin
Norfloxacin

Enzyme Inhibition Studies Beyond Antimicrobials (e.g., Acetylcholinesterase, Butyrylcholinesterase, General Enzyme Inhibition)

While the quinolone scaffold is historically recognized for its role in developing antimicrobial agents that target bacterial enzymes like DNA gyrase and topoisomerase IV, its structural framework has proven to be a versatile platform for designing inhibitors of various other enzymes crucial in human disease. nih.govnih.gov Research has expanded to explore derivatives of halogenated quinolines, including structures related to this compound, for their potential to inhibit enzymes implicated in neurodegenerative diseases and cancer. arabjchem.orgnih.gov

One significant area of investigation is the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). arabjchem.orgkfupm.edu.sa An excess of AChE activity is a known factor in the progression of Alzheimer's disease, as it leads to a deficit in the neurotransmitter acetylcholine. arabjchem.org Consequently, inhibiting both AChE and BChE is a key therapeutic strategy. arabjchem.orgkfupm.edu.sa A study focused on synthesizing a series of novel fluoroquinolone derivatives demonstrated their potential as cholinesterase inhibitors. In this research, compounds featuring a fluoroquinolone core were modified to assess their inhibitory action against both enzymes. The findings revealed that specific derivatives exhibited potent inhibition, with the most active compound, featuring an ortho-fluorophenyl group, showing an IC₅₀ value of 0.70 µM against AChE and 2.20 µM against BChE. arabjchem.orgkfupm.edu.sa Structure-activity relationship (SAR) analysis indicated that the presence and position of electronegative functional groups on an attached phenyl ring were critical for inhibitory activity. arabjchem.orgkfupm.edu.sa

Beyond cholinesterases, research has demonstrated the anticancer potential of quinoline and quinazoline (B50416) derivatives through the inhibition of enzymes that regulate cell proliferation. nih.govnih.gov For example, Aurora kinases are a family of serine/threonine kinases that play a vital role in cell cycle regulation, and their dysfunction is linked to cancer. nih.gov A study on quinazoline derivatives, which share a bicyclic core with quinolines, identified a potent and selective inhibitor of Aurora A kinase. The compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, emerged as the most effective among the tested series. nih.gov The presence of the fluorine atom on the quinazoline scaffold was noted to contribute to a higher inhibitory effect. nih.gov This highlights the importance of the halogenation pattern in designing selective enzyme inhibitors.

The anticancer activity of fluoroquinolone derivatives is also often attributed to their inhibition of human topoisomerase II, an enzyme essential for DNA replication in cancer cells. nih.govnih.gov This dual targeting of both bacterial and eukaryotic topoisomerases underscores the chemical versatility of the quinolone scaffold.

Table 1: Examples of Enzyme Inhibition by Fluoroquinoline Derivatives (Non-Antimicrobial)
Derivative ClassTarget Enzyme(s)Key FindingsReference
Fluoroquinolone-benzamidesAcetylcholinesterase (AChE), Butyrylcholinesterase (BChE)Compound 7g showed potent inhibition with IC₅₀ values of 0.70 µM (AChE) and 2.20 µM (BChE). SAR indicated the importance of ortho-substituents on the phenyl ring. arabjchem.orgkfupm.edu.sa
Fluoroquinazoline Carboxylic AcidsAurora A KinaseCompound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was the most potent inhibitor, arresting the cell cycle and inducing apoptosis. nih.gov
General FluoroquinolonesHuman Topoisomerase IIInhibition of eukaryotic topoisomerase II is a primary mechanism for the anticancer activity of many fluoroquinolone derivatives. nih.govnih.gov

Role of this compound as a Key Intermediate and Building Block in Drug Discovery

The compound this compound serves as a valuable and strategic building block in the field of medicinal chemistry, primarily due to the specific arrangement of its functional groups on the quinoline scaffold. The dual halogenation, with a fluorine atom at position 7 and a bromine atom at position 8, provides a unique combination of properties that are highly advantageous for drug discovery and development.

The bromine atom at position 8 is a key feature, acting as a versatile synthetic handle. It is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. This reactivity allows for the systematic and efficient introduction of a wide array of different substituents at this position. Medicinal chemists can thereby generate large libraries of novel compounds, each with a unique modification, which can then be screened for biological activity against various therapeutic targets. This process is fundamental to structure-activity relationship (SAR) studies, where the goal is to understand how specific structural changes in a molecule correlate with its biological function.

The fluorine atom at position 7 also plays a crucial role. Fluorine is a bioisostere of a hydrogen atom but possesses high electronegativity. Its presence can significantly influence a molecule's physicochemical properties, such as lipophilicity and metabolic stability. In drug design, the introduction of fluorine is a common strategy to block sites of metabolic oxidation, potentially increasing the drug's half-life and bioavailability. Furthermore, the fluorine atom can enhance binding interactions between the molecule and its biological target, such as an enzyme or receptor, through favorable electrostatic or hydrogen bonding interactions.

The strategic placement of these two halogens makes this compound an ideal starting material or intermediate for synthesizing more complex molecules. By leveraging the reactivity of the bromine atom and the modulating effects of the fluorine atom, researchers can systematically explore the chemical space around the quinoline core to develop novel therapeutic agents for a range of diseases, from cancer to neurodegenerative disorders. rsc.orgnih.gov

Table 2: Synthetic Utility of this compound in Drug Discovery
Structural FeatureRole in SynthesisApplication in Drug DiscoveryReference
Bromine Atom (C8) Serves as a reactive site for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).Enables the introduction of diverse chemical moieties to build compound libraries for screening and SAR studies.
Fluorine Atom (C7) Influences electronic properties, enhances metabolic stability, and can improve binding affinity.Used to optimize pharmacokinetic properties (e.g., half-life) and enhance target-specific interactions of potential drug candidates.
Quinoline Scaffold Provides a rigid and privileged core structure known to interact with various biological targets.Acts as a foundational framework for designing inhibitors for enzymes such as kinases, cholinesterases, and topoisomerases. rsc.org

Future Perspectives and Emerging Avenues in 8 Bromo 7 Fluoroquinoline Research

Development of Novel Synthetic Strategies for Enhanced Accessibility and Efficiency

The accessibility of 8-Bromo-7-fluoroquinoline and its derivatives is paramount for extensive research and development. While classical methods for quinoline (B57606) synthesis exist, future efforts will likely focus on modern, more efficient strategies that offer higher yields, greater functional group tolerance, and improved environmental sustainability. nih.govnih.gov

Emerging synthetic approaches that could be applied or adapted include:

Transition Metal-Catalyzed C-H Activation: Techniques involving catalysts like rhodium, palladium, or ruthenium have revolutionized the functionalization of inert C-H bonds. rsc.orgmdpi.com Applying these methods could allow for the direct and selective introduction of various functional groups onto the this compound core without the need for pre-functionalized substrates, streamlining the synthesis of diverse derivatives. rsc.org

Metal-Free Synthesis: To enhance the economic and environmental profile of synthesis, metal-free strategies are gaining traction. rsc.org These approaches, which can involve tandem cyclization or oxidative annulation, avoid the use of transition metals and offer a milder, more sustainable route to quinoline derivatives. nih.govmdpi.com

Photocatalytic Oxidative Cyclization: Leveraging light-induced reactions offers another green and efficient pathway for constructing quinoline scaffolds. mdpi.com

Microdroplet-Assisted Reactions: This high-throughput technique can accelerate reaction times from hours to milliseconds and increase yields without the need for catalysts, offering a rapid method for synthesizing and screening quinoxaline and potentially quinoline derivatives. nih.govresearchgate.net

Table 1: Comparison of Modern Synthetic Strategies for Quinolines
Synthetic StrategyKey AdvantagesPotential Application for this compound
C-H Activation/FunctionalizationHigh atom economy, direct modification of the core structure, avoids pre-functionalization. rsc.orgDirectly attaching aryl, alkyl, or amino groups to the quinoline backbone to create novel analogs.
Metal-Free Tandem CyclizationEnvironmentally friendly, avoids metal catalysts, good functional group tolerance. nih.govEfficiently constructing the core ring system from simpler precursors with reduced cost and waste.
Oxidative AnnulationBuilds the quinoline ring through the formation of new C-C and C-N bonds under oxidative conditions. mdpi.comorganic-chemistry.orgSynthesizing substituted this compound derivatives from readily available anilines and carbonyl compounds.

Elucidation of Detailed Mechanisms of Biological Action through Advanced Profiling

While many fluoroquinolone compounds are known to exert their antimicrobial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, the precise mechanism of any novel derivative must be confirmed. ijraset.comnih.govyoutube.comnih.gov Future research must move beyond preliminary bioactivity screens to a detailed elucidation of how this compound and its derivatives interact with biological systems.

Advanced profiling techniques will be crucial in this endeavor:

Target Deconvolution: Identifying the specific molecular targets (e.g., enzymes, receptors) with which the compounds interact. This can involve affinity chromatography, proteomics, and genetic screening approaches.

Transcriptomics and Proteomics: Analyzing changes in gene and protein expression in cells or tissues upon treatment with the compound can reveal the downstream pathways affected by its primary biological activity.

Structural Biology: Using techniques like X-ray crystallography or cryo-electron microscopy to determine the three-dimensional structure of the compound bound to its biological target. This provides invaluable insight into the specific molecular interactions responsible for its activity and can guide further structure-activity relationship (SAR) studies.

Integration of this compound Derivatives into Targeted Drug Delivery Systems

To enhance efficacy and reduce potential off-target effects, integrating this compound into targeted drug delivery systems presents a promising avenue. The bromine atom at the 8-position serves as a versatile synthetic handle for conjugation to various delivery vehicles.

Siderophore Conjugates: A "Trojan horse" strategy involves linking the quinoline derivative to a siderophore—a small molecule that bacteria use to acquire iron. rsc.org Bacteria actively transport the siderophore-drug conjugate into the cell, leading to a high intracellular concentration of the therapeutic agent. rsc.orgnih.gov This approach can reinvigorate the activity of antibiotics against resistant strains. rsc.org Successful conjugates have been made with fluoroquinolones like ciprofloxacin (B1669076), demonstrating the feasibility of this approach. nih.govmdpi.com

Nanoaggregates: Certain propeller-shaped fluoroquinolone derivatives can form nano-sized aggregates that exhibit aggregation-induced emission (AIE), making them useful for both therapeutic and imaging purposes. nih.gov These nanoaggregates can lead to higher local drug concentrations and potentially enhanced cellular uptake. nih.gov The development of this compound derivatives that self-assemble into nanoaggregates could lead to novel theranostic agents.

Table 2: Targeted Drug Delivery Systems for Fluoroquinolone Derivatives
Delivery SystemMechanismPotential Advantage
Siderophore ConjugatesHijacks bacterial iron uptake systems for active transport into the cell ("Trojan Horse" approach). rsc.orgOvercomes permeability barriers, increases intracellular drug concentration, and can combat resistance. rsc.org
NanoaggregatesSelf-assembly of drug molecules into nanoparticles, which can improve solubility and cellular uptake. nih.govEnhanced local drug concentration and potential for combined imaging and therapy (theranostics). nih.gov

Predictive Modeling and High-Throughput Screening for New Bioactivities

The discovery of novel biological activities for this compound derivatives can be significantly accelerated through modern computational and screening techniques.

Predictive Modeling: In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can predict the biological activity of virtual libraries of this compound derivatives against various targets. This allows for the prioritization of compounds with the highest likelihood of success for chemical synthesis and biological testing.

High-Throughput Screening (HTS): HTS allows for the rapid testing of large numbers of compounds against specific biological targets or in phenotypic assays. duke.edunuvisan.com By synthesizing a diverse library of derivatives based on the this compound scaffold, HTS can be employed to uncover entirely new therapeutic applications, such as anticancer, antiviral, or anti-inflammatory activities, which have been identified for other quinoline-based compounds. mdpi.comnih.gov Combining HTS with microdroplet reaction technology can further optimize the screening of reaction conditions to quickly generate novel derivatives. nih.govnih.gov

Exploitation of this compound as a Probing Tool in Chemical Biology

Beyond direct therapeutic applications, the this compound scaffold is well-suited for development into chemical probes to study complex biological processes. Chemical probes are powerful tools for unraveling biological pathways and validating new drug targets. nih.gov

The unique features of this compound can be exploited in several ways:

Fluorescent Probes: The bromine atom can be replaced or modified via cross-coupling reactions to attach fluorophores. Fluorescently labeled quinolones can be used to visualize drug distribution, study mechanisms of bacterial penetration, and investigate efflux pump activity in real-time using techniques like confocal microscopy. nih.gov

Affinity-Based Probes: The scaffold can be derivatized with photoreactive groups or affinity tags. These probes can be used to covalently label and subsequently identify the specific protein targets of the compound within a complex cellular environment, aiding in mechanism-of-action studies.

The development of a dedicated chemical probe based on this compound would provide a valuable tool for the broader research community to investigate biological systems where quinoline-based molecules are active. researchgate.net

Q & A

Q. How can researchers optimize reaction yields for large-scale synthesis of this compound?

  • Methodological Answer : Employ Design of Experiments (DoE) to test variables (e.g., catalyst loading, solvent ratio). Use GC-MS to monitor intermediates and identify bottlenecks (e.g., bromine scavenging). Scale-up in batches ≤1 kg to maintain safety and reproducibility .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.